molecular formula C17H25ClO2 B14300228 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione CAS No. 120532-56-1

2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14300228
CAS No.: 120532-56-1
M. Wt: 296.8 g/mol
InChI Key: FUUIWGIQTOQNOH-UHFFFAOYSA-N
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Description

2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of cyclohexadienes It is characterized by the presence of a chlorine atom, a decyl chain, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as 5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent flow rates, resulting in high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of target proteins and pathways. Specific pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A related compound with methoxy groups instead of chlorine.

    2-Chloro-5,5-dimethylcyclohex-2-enone: Another chlorinated cyclohexadiene derivative.

    2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: A hydroxylated analogue.

Uniqueness

2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of a long decyl chain and a chlorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.

Properties

CAS No.

120532-56-1

Molecular Formula

C17H25ClO2

Molecular Weight

296.8 g/mol

IUPAC Name

2-chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H25ClO2/c1-3-4-5-6-7-8-9-10-11-14-12-15(19)16(18)13(2)17(14)20/h12H,3-11H2,1-2H3

InChI Key

FUUIWGIQTOQNOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)Cl

Origin of Product

United States

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